molecular formula C12H17N3O2 B2877564 4-Methyl-2-(4-methyl-piperidin-1-YL)-pyrimidine-5-carboxylic acid CAS No. 924867-94-7

4-Methyl-2-(4-methyl-piperidin-1-YL)-pyrimidine-5-carboxylic acid

Cat. No. B2877564
CAS RN: 924867-94-7
M. Wt: 235.287
InChI Key: WKWJRRHPKSOARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(4-methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid (4M2MPPCA) is a novel, synthetically-produced compound that has recently been studied for its potential applications in scientific research. 4M2MPPCA is a derivative of pyrimidine, a heterocyclic organic compound, and is composed of a ring of three nitrogen atoms and two carbon atoms. It has a molecular weight of 209.27 g/mol and a melting point of 155-156 °C. 4M2MPPCA has been studied for its potential applications in the areas of drug synthesis and drug delivery, as well as its ability to act as a reaction intermediate in the synthesis of other compounds.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

The adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron were investigated using quantum chemical calculations and molecular dynamics simulations. The study focused on the global reactivity parameters and adsorption behaviors, providing insights into the inhibition efficiencies of these compounds for iron corrosion. This research is crucial for understanding how such compounds can protect metals from corrosion in industrial applications (Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

A series of novel piperidine-4-carboxamide derivatives were synthesized and evaluated for their in vivo angiogenesis inhibition using the chick chorioallantoic membrane (CAM) model. Their DNA cleavage abilities were also investigated, showing significant anti-angiogenic and DNA cleavage activities. This research highlights the potential of these compounds as anticancer agents by inhibiting blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Antimycobacterial Spiro-Piperidin-4-Ones

A study detailed the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, including multidrug-resistant strains. One compound, in particular, demonstrated significant in vitro activity, underscoring the potential of these compounds in treating tuberculosis. The research emphasizes the importance of structural modifications for enhancing antimycobacterial activity (Kumar et al., 2008).

Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines

Another study introduced a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation and beta-iodination of amino acids. This procedure enables the introduction of different substituents, contributing to the diversity of biologically active compounds. The research provides a valuable methodology for synthesizing complex nitrogen-containing cycles, relevant in drug development (Boto et al., 2001).

properties

IUPAC Name

4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-3-5-15(6-4-8)12-13-7-10(11(16)17)9(2)14-12/h7-8H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWJRRHPKSOARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid

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